Cephamandole sodium
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Overview
Description
Cefamandole sodium is a second-generation cephalosporin antibiotic, known for its broad-spectrum activity against Gram-negative bacteria. It is commonly used to treat various infections, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . Cefamandole sodium is typically administered parenterally and is often formulated as cefamandole nafate, a formate ester .
Preparation Methods
The preparation of cefamandole sodium involves several synthetic steps. The process begins with the reaction of 7-aminocephalosporanic acid with 5-mercapto-1-methyltetrazole in the presence of a catalyst, such as boron trifluoride acetonitrile complex. The mixture is heated and stirred, followed by cooling and processing to obtain an intermediate compound. This intermediate undergoes a heating reflux reaction with a silanization agent until the solution becomes clear. N,N-dimethylaniline is then added under an inert gas atmosphere, and (D)-(-)-O-formylmandeloyl chloride is introduced for chloroformylation. After the reaction is complete, water is added for hydrolysis, and the pH is adjusted using sodium bicarbonate or sodium carbonate solution. The organic layer is separated, and ethyl acetate is added to the water layer. The pH is further adjusted to obtain a cephamandole solution, which is then decolorized, dehydrated, and crystallized using an organic solution of sodium isooctanoate or sodium acetate to yield cefamandole sodium .
Chemical Reactions Analysis
Cefamandole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefamandole sodium can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides. Substitution reactions can result in the replacement of functional groups, such as the N-methylthiotetrazole side chain, with other nucleophiles .
Scientific Research Applications
Cefamandole sodium has a wide range of scientific research applications. In chemistry, it is used to study antibiotic resistance and the effects of penicillin-binding proteins on bacterial cell wall synthesis . In biology, cefamandole sodium is employed to investigate the mechanisms of bacterial infections and the interactions between antibiotics and host defense mechanisms . In medicine, it is used to treat various bacterial infections, including those caused by resistant strains of bacteria . Additionally, cefamandole sodium is utilized in industrial applications for the development of new antibiotics and the study of cephalosporin derivatives .
Mechanism of Action
Cefamandole sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The disruption of the peptidoglycan layer of the bacterial cell wall is a key aspect of its bactericidal activity . As cefamandole sodium is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .
Comparison with Similar Compounds
Cefamandole sodium is comparable to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . While all these compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, cefamandole sodium is particularly potent against Gram-negative bacteria . Additionally, cefamandole sodium has greater stability against beta-lactamases compared to first-generation cephalosporins . Its unique N-methylthiotetrazole side chain also distinguishes it from other cephalosporins, contributing to its specific pharmacological properties .
Properties
IUPAC Name |
sodium;7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNTWPPFNMOCJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N6NaO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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